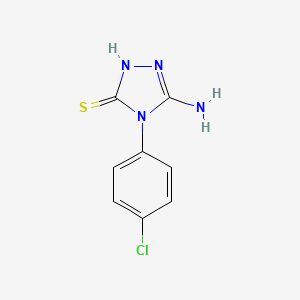

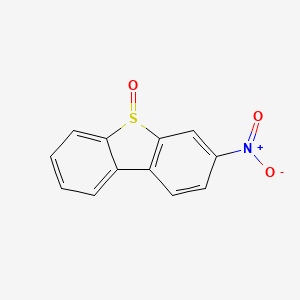

![molecular formula C31H43N7O3 B10778947 (R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)

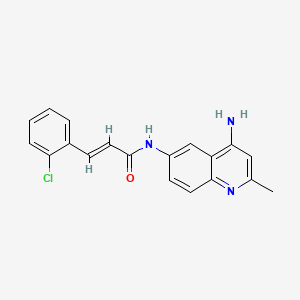

(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PFI-5 is a potent inhibitor of the enzyme SET and MYND domain-containing protein 2 (SMYD2). This compound has been developed through a collaboration between Pfizer and the Structural Genomics Consortium. PFI-5 is known for its unique chemotype and high selectivity, making it a valuable tool in the study of epigenetic regulation and cancer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PFI-5 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for PFI-5 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions: PFI-5 primarily undergoes substitution reactions, particularly in the context of its interaction with the enzyme SMYD2. It inhibits the methylation of the tumor suppressor protein p53 at lysine 370, a key post-translational modification involved in cancer progression .

Common Reagents and Conditions: The common reagents used in the synthesis of PFI-5 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and various protective groups to ensure selective reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major product of the reactions involving PFI-5 is the inhibition of the methylation of p53, leading to the accumulation of unmethylated p53, which can induce cell cycle arrest and apoptosis in cancer cells .

Applications De Recherche Scientifique

PFI-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of SMYD2 and its role in epigenetic regulation. In biology, PFI-5 is used to investigate the mechanisms of protein methylation and its impact on cellular processes. In medicine, PFI-5 is being explored as a potential therapeutic agent for cancer treatment, given its ability to inhibit the methylation of p53 and other oncogenic proteins .

Mécanisme D'action

PFI-5 exerts its effects by binding to the active site of SMYD2, thereby inhibiting its enzymatic activity. This inhibition prevents the transfer of methyl groups to target proteins such as p53, leading to the accumulation of unmethylated proteins. The molecular targets of PFI-5 include various histone and non-histone proteins, and the pathways involved are primarily related to epigenetic regulation and cancer progression .

Comparaison Avec Des Composés Similaires

PFI-5 is unique in its chemotype and selectivity compared to other SMYD2 inhibitors such as LLY-507 and BAY-598. While LLY-507 and BAY-598 also inhibit SMYD2, PFI-5 has a distinct chemical structure that allows for more selective inhibition and reduced off-target effects. Similar compounds include other protein methyltransferase inhibitors, such as EPZ-5676 and GSK3326595, which target different enzymes but share a similar mechanism of action in inhibiting methylation .

References

Propriétés

Formule moléculaire |

C31H43N7O3 |

|---|---|

Poids moléculaire |

561.7 g/mol |

Nom IUPAC |

[3-(4-amino-6-methylimidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl]-[1-[[1-[(1R,2Z)-cyclooct-2-en-1-yl]piperidin-4-yl]methyl]pyrrol-3-yl]methanone;formic acid |

InChI |

InChI=1S/C30H41N7O.CH2O2/c1-22-16-26-27(28(31)33-22)32-21-37(26)30(2)19-36(20-30)29(38)24-12-13-34(18-24)17-23-10-14-35(15-11-23)25-8-6-4-3-5-7-9-25;2-1-3/h6,8,12-13,16,18,21,23,25H,3-5,7,9-11,14-15,17,19-20H2,1-2H3,(H2,31,33);1H,(H,2,3)/b8-6-;/t25-;/m0./s1 |

Clé InChI |

VQJALVTXFBEQJN-GJRZLKNPSA-N |

SMILES isomérique |

CC1=CC2=C(C(=N1)N)N=CN2C3(CN(C3)C(=O)C4=CN(C=C4)CC5CCN(CC5)[C@@H]/6CCCCC/C=C6)C.C(=O)O |

SMILES canonique |

CC1=CC2=C(C(=N1)N)N=CN2C3(CN(C3)C(=O)C4=CN(C=C4)CC5CCN(CC5)C6CCCCCC=C6)C.C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

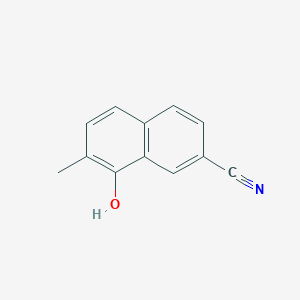

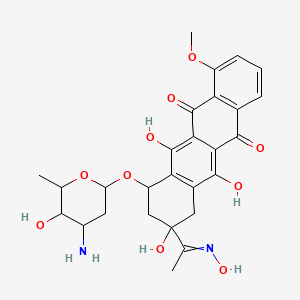

![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)

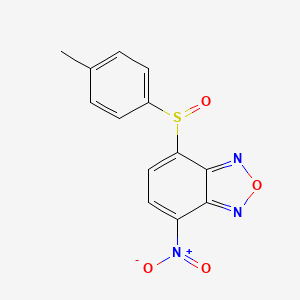

![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)

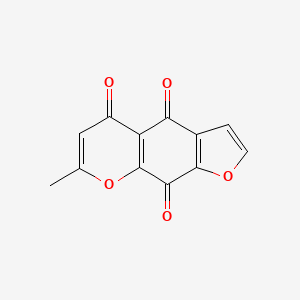

![(5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10778918.png)

![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)

![5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)